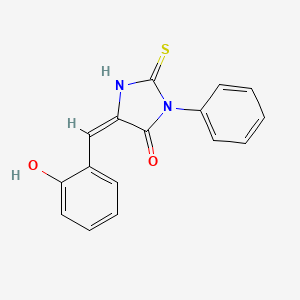
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
The compound “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a complex organic molecule. However, there is limited information available about this specific compound. It is important to note that the compound may have similarities with other compounds that contain a hydroxybenzylidene moiety1.
Synthesis Analysis
There is no specific information available on the synthesis of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one”. However, compounds with similar structures are often synthesized through condensation reactions23.Molecular Structure Analysis
The molecular structure of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is not directly available. However, similar compounds have been studied using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one”. However, similar compounds have been studied for their reactivity5.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their properties78.Scientific Research Applications
Synthesis and Structure
Synthesis Techniques : Various studies have focused on the synthesis of derivatives of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, employing different methods like refluxation and condensation reactions. These techniques are crucial for the preparation of the compound and its derivatives for further research and application (Patel et al., 2009), (Naganagowda & Petsom, 2012).
Structural Analysis : The crystal and molecular structure of derivatives of this compound have been analyzed, providing insights into their chemical behavior and potential applications. These studies often involve examining intra and intermolecular interactions and hydrogen bonding patterns (Hu & Chen, 2015), (Wang, Chu, & Su, 2005).
Chemical Properties and Reactions
Physicochemical Properties : The physicochemical properties, including electronic and IR spectra, of the compound and its derivatives have been a subject of research. Understanding these properties is essential for predicting the compound's reactivity and stability in different environments (Kvitko, Khozeeva, & El'tsov, 1979).
Reactivity and Applications in Synthesis : Research has been conducted on the reactivity of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one with various compounds, leading to the synthesis of novel derivatives. These derivatives have potential applications in various fields, including materials science and pharmacology (Abou-Zied & El-Mansory, 2014).
Biological Activities
Antimicrobial Activities : Some derivatives of this compound have been evaluated for their antimicrobial properties against different bacterial and fungal strains. This aspect of research is crucial for the development of new antimicrobial agents (Baldaniya, 2010).
Photophysical Behavior : Studies on the photophysical behavior of green fluorescent protein-like chromophore analogues of this compound have been conducted. These analogues exhibit enhanced fluorescence properties, indicating potential applications in biological imaging and sensing (Gutiérrez et al., 2015).
Potential in Drug Discovery
Drug Discovery Applications : The compound and its derivatives are considered as privileged scaffolds in drug discovery. Their synthesis has been explored for creating highly substituted nitrogen heterocycles, which are crucial in the development of new therapeutic agents (de Lima et al., 2022).
Antitumor Activity : Some derivatives have been synthesized as structural analogs of antitumor compounds. Their cytotoxicity against human lung carcinoma cells indicates their potential in cancer therapy (Barskaia et al., 2015).
Safety And Hazards
The safety and hazards associated with “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their safety and hazards78.
Future Directions
The future directions for research on “5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” are not directly available. However, similar compounds have been studied for their potential applications5910.
properties
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFPZYLRIRUBX-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




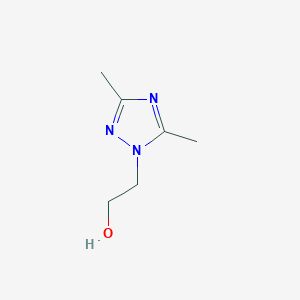
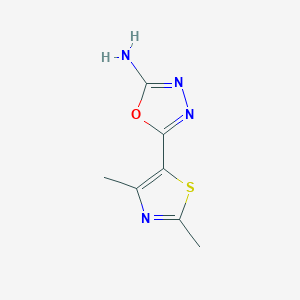
methylamine](/img/structure/B1384693.png)


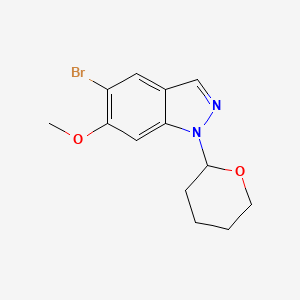
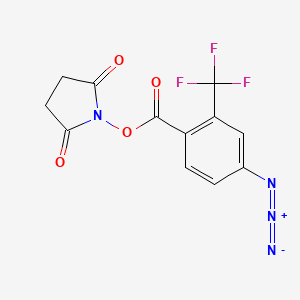

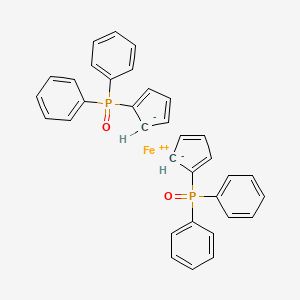
![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
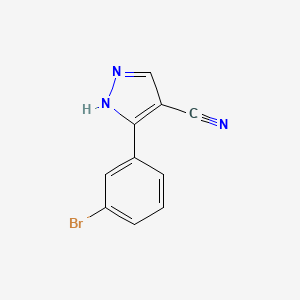
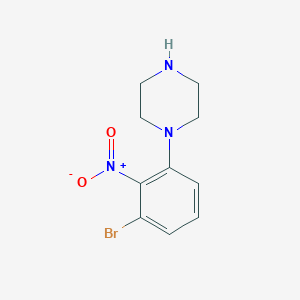
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)